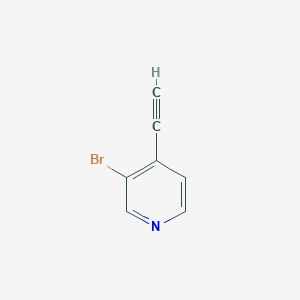
3-Bromo-4-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-ethynylpyridine is an organic compound with the molecular formula C₇H₄BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and an ethynyl group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethynylpyridine typically involves the bromination of 4-ethynylpyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Another method involves the use of 4-ethynylpyridine as a starting material, which undergoes a halogenation reaction with a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. This method offers a high yield and selectivity for the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity of the product. The reaction conditions are carefully controlled, and the use of continuous flow reactors can enhance the efficiency of the process. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity .
化学反应分析
Types of Reactions
3-Bromo-4-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Reagents such as palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions. The reactions are carried out under an inert atmosphere, such as nitrogen or argon.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted pyridines, where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are coupled compounds with extended conjugation or new carbon-carbon bonds.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
科学研究应用
3-Bromo-4-ethynylpyridine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a tool in biochemical assays.
作用机制
The mechanism of action of 3-Bromo-4-ethynylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new bonds. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions .
相似化合物的比较
Similar Compounds
4-Ethynylpyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
3-Bromo-4-methylpyridine: Substituted with a methyl group instead of an ethynyl group, leading to different reactivity and applications.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a phenyl group, which alters its electronic properties and reactivity
Uniqueness
3-Bromo-4-ethynylpyridine is unique due to the presence of both a bromine atom and an ethynyl group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The bromine atom allows for selective substitution reactions, while the ethynyl group enables coupling reactions and the formation of extended conjugated systems .
属性
IUPAC Name |
3-bromo-4-ethynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSBBLWWFDRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
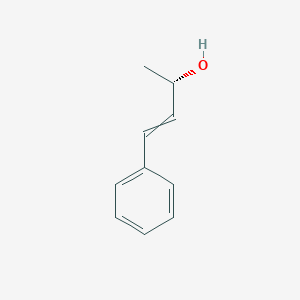

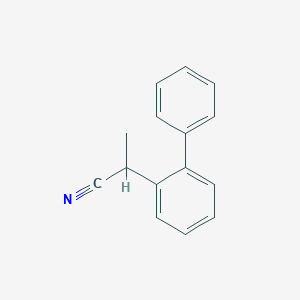
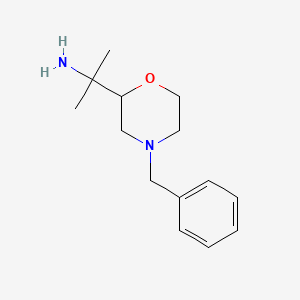
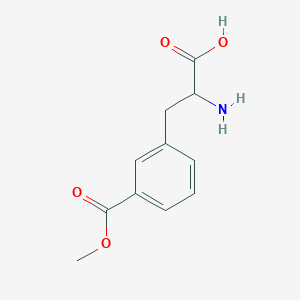
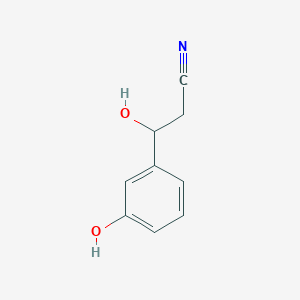
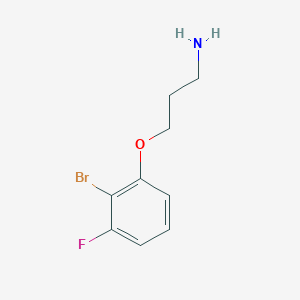
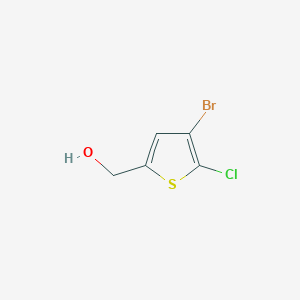
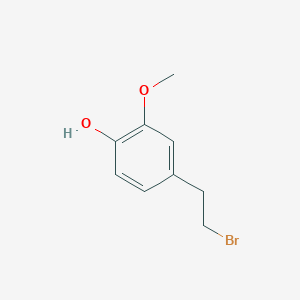
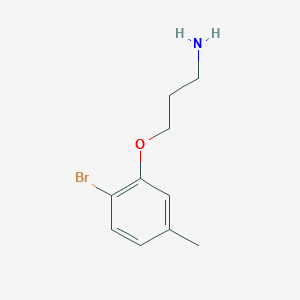
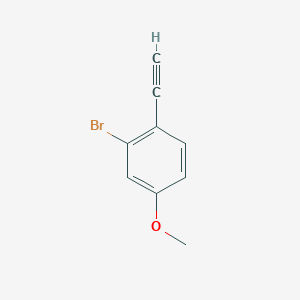
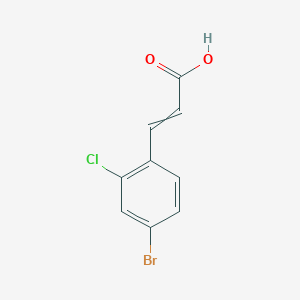
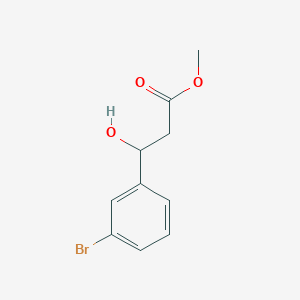
![3,4-a']Dinaphthalen-4-yl)dimethylamine](/img/structure/B8066339.png)
